molecular formula C16H16N2O3 B2887478 2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one CAS No. 108367-37-9

2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one

Cat. No. B2887478
CAS RN: 108367-37-9
M. Wt: 284.315
InChI Key: OBSMKDOUIQJCPE-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one” is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure consisting of a benzene ring fused to a quinazoline ring . The 2,4-dimethoxyphenyl group suggests that there are two methoxy (OCH3) groups attached to the phenyl ring at the 2nd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would likely show a bicyclic system with a benzene ring fused to a quinazoline ring. The 2,4-dimethoxyphenyl group would be attached to the 2nd position of the quinazolinone ring .


Chemical Reactions Analysis

Quinazolinones and their derivatives are known to participate in a variety of chemical reactions. They can act as precursors for the synthesis of a wide range of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the degree of conjugation in the molecule, and the overall shape and size of the molecule .

Scientific Research Applications

Antioxidant and Antitumor Agent

  • A derivative of this compound, specifically 2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4(1H)-One, has been identified for its potent antioxidant and antitumor properties. Alternative synthesis methods and structural analysis of this compound have been explored to enhance its biological properties (Parry et al., 2021).

Synthesis Methods

  • Efficient synthesis methods for 2,3-dihydroquinazolin-4(1H)-one derivatives have been developed using various catalysts and conditions. These methods aim at improving yield and sustainability, such as using silica-bonded N-propylsulfamic acid as a recyclable catalyst (Niknam et al., 2011) and employing Brønsted acidic ionic liquids as eco-friendly catalysts (Toosi & Khakzadi, 2013).

Anticonvulsant and Antimicrobial Activities

  • Some derivatives have been synthesized and evaluated for anticonvulsant and antimicrobial activities. These studies involve synthesizing novel derivatives and testing their biological activities against various pathogens and in models of convulsive disorders (Rajasekaran et al., 2013).

Supramolecular Features

  • Research on isomeric 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones has revealed insights into their molecular structures and weak interactions, which are crucial for understanding their chemical properties and potential applications (Mandal & Patel, 2018).

Green Chemistry Approaches

  • Studies have focused on eco-friendly synthesis methods, emphasizing the importance of environmentally sustainable practices in chemical synthesis. This includes using catalyst-free conditions and environmentally benign solvents (Ramana et al., 2016).

Mechanism of Action

The mechanism of action of quinazolinone derivatives depends on their chemical structure and the functional groups present. Some quinazolinone derivatives have been found to have biological activity, including antimicrobial, anticancer, and anti-inflammatory effects .

Future Directions

The study of quinazolinone derivatives is a vibrant field due to their diverse biological activities. Future research could explore the synthesis of new derivatives, investigate their biological activities, and develop them into effective therapeutic agents .

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-10-7-8-12(14(9-10)21-2)15-17-13-6-4-3-5-11(13)16(19)18-15/h3-9,15,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSMKDOUIQJCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2NC3=CC=CC=C3C(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one

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